molecular formula C10H13N3O B2387182 1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1934472-53-3

1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2387182
CAS No.: 1934472-53-3
M. Wt: 191.234
InChI Key: OQOVJQASMWKWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1-Isopropyl-4-Methyl-1,7-Dihydro-6H-Pyrazolo[3,4-b]Pyridin-6-One

This compound is identified by its Chemical Abstracts Service (CAS) registry number 929975-11-1. The compound features a characteristic bicyclic structure where a pyrazole ring is fused with a pyridine ring, creating a stable heterocyclic framework. The presence of a carbonyl group at position 6 contributes to its ketone character, while the isopropyl substituent at position 1 and methyl group at position 4 provide specific steric and electronic properties that distinguish it from other pyrazolopyridine derivatives.

The compound has been referenced in various scientific literature and patent applications, highlighting its relevance in research and development contexts. Its synthesis can be achieved through several methods, typically involving the reaction of substituted hydrazines with pyridones, allowing for regioselective synthesis of the desired pyrazolo[3,4-b]pyridine scaffold.

Chemical Taxonomy and Nomenclature

This compound falls under specific categories in chemical taxonomy based on its structural features and atomic arrangement. The compound belongs to the pyrazolopyridine class, which represents an important group of nitrogen-containing heterocycles with diverse applications in medicinal chemistry.

Table 1: Chemical Classification of this compound

Classification Level Category
Kingdom Organic compounds
Super Class Organoheterocyclic compounds
Class Pyrazolopyridines
Sub Class Pyrazolo[3,4-b]pyridines
Direct Parent Pyrazolo[3,4-b]pyridin-6-ones

This classification system provides a hierarchical framework for understanding the compound's relationship to other chemical entities and its position within the broader landscape of organic chemistry.

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the full systematic name of the compound is 1-propan-2-yl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. This name is constructed following specific IUPAC rules for naming fused heterocyclic systems:

The name can be deconstructed into its constituent components:

  • "1-propan-2-yl" (or 1-isopropyl): indicates an isopropyl group attached to position 1 of the pyrazole ring
  • "4-methyl": denotes a methyl substituent at position 4
  • "1,7-dihydro": indicates the presence of hydrogen atoms at positions 1 and 7
  • "6H": designates a hydrogen atom at position 6
  • "pyrazolo[3,4-b]pyridin": refers to the fused bicyclic system where the pyrazole ring is connected to the pyridine ring at positions 3,4 of pyrazole and positions 2,3 (designated as "b") of pyridine
  • "6-one": indicates a ketone functional group at position 6

The numbering system for this compound follows the convention for fused heterocyclic compounds, where the numbering begins with the pyrazole ring and continues to the pyridine ring.

Alternative Naming Systems

Beyond the IUPAC system, this compound can be identified and referenced through various alternative naming and identification systems that facilitate its cataloging and retrieval in chemical databases and literature.

Table 2: Alternative Identifiers for this compound

Identifier Type Value
CAS Registry Number 929975-11-1
Molecular Formula C10H13N3O
Molecular Weight 191.235 g/mol
InChIKey ZHGDXHBJBQMPGO-UHFFFAOYSA-N
SMILES Notation CC1=CC(=O)NC2=C1C=NN2C(C)C
InChI InChI=1S/C10H13N3O/c1-6(2)13-10-8(5-11-13)7(3)4-9(14)12-10/h4-6H,1-3H3,(H,12,14)

These identifiers serve different purposes in chemical information systems. The CAS number provides a unique registry identifier in the Chemical Abstracts Service database. The SMILES (Simplified Molecular Input Line Entry System) notation offers a linear text representation of the molecular structure that can be processed by computational chemistry software. The InChI (International Chemical Identifier) and InChIKey provide standardized methods for encoding the structural information in a format that facilitates digital searching and data exchange.

Structural Relationship to Pyrazolopyridine Derivatives

This compound belongs to the broader family of pyrazolopyridines, which represent an important class of heterocyclic compounds in medicinal chemistry. The pyrazolopyridine scaffold consists of a pyrazole ring fused to a pyridine ring, creating a bicyclic system with specific electronic and steric properties.

The pyrazolopyridine core structure can exist in different isomeric forms based on the arrangement of nitrogen atoms and the fusion pattern between the pyrazole and pyridine rings. The [3,4-b] designation in pyrazolo[3,4-b]pyridine indicates that the pyrazole ring is fused to the pyridine ring through positions 3 and 4 of the pyrazole and positions 2 and 3 of the pyridine.

Research has demonstrated that pyrazolopyridines represent a versatile scaffold in drug discovery efforts. According to Dorababu (2022), the pyrazolopyridine framework has been employed in the design of compounds with various biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This versatility stems from the synergistic effect of combining pyrazole and pyridine moieties in a single molecular framework.

Table 3: Structural Comparison of this compound with Related Compounds

Compound Molecular Formula Structural Relationship
Pyrazolo[3,4-b]pyridin-6-one C6H5N3O Core structure without substituents; parent scaffold with a ketone at position 6
1-Cyclopentyl-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one C12H15N3O Analog with cyclopentyl group replacing isopropyl at position 1
4-Isopropyl-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one C16H17N3O Structural isomer with rearranged substituents and phenyl group at position 1
1H-Pyrazolo[3,4-b]pyridin-6-ol C6H5N3O Tautomeric form with hydroxyl group instead of ketone

The structural features of this compound, particularly the isopropyl substituent at position 1 and methyl group at position 4, contribute to its specific physicochemical properties and potential interactions with biological targets. These substituents influence properties such as lipophilicity, solubility, and receptor binding capabilities.

Modifications to the basic pyrazolo[3,4-b]pyridine scaffold can lead to derivatives with varied biological activities. For example, the introduction of different substituents at positions 1, 3, 4, and 6 has been shown to modulate the pharmacological properties of these compounds. The carbonyl group at position 6 in this compound provides a hydrogen bond acceptor site that may be important for interactions with biological targets.

In the broader context of heterocyclic chemistry, pyrazolopyridines like this compound represent important building blocks for the development of more complex molecules with potential applications in diverse fields of chemistry and medicinal research. Their rigid bicyclic structure, combined with the possibility for various substitution patterns, makes them valuable scaffolds in the design of compounds with specific functional properties.

Properties

IUPAC Name

4-methyl-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6(2)13-10-8(5-11-13)7(3)4-9(14)12-10/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGDXHBJBQMPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=NN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound notable for its unique pyrazolo[3,4-b]pyridine framework. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. The structure, characterized by an isopropyl and a methyl substituent, contributes to its lipophilicity and receptor affinity, enhancing its biological efficacy.

  • Molecular Formula: C12H14N2O
  • Molecular Weight: 202.25 g/mol
  • Structural Characteristics: The compound features a pyrazole ring fused to a pyridine ring, which is essential for its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it interacts with key molecular targets involved in cancer progression. For instance, it has been noted to exhibit cytotoxic effects against several cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntitumor activity
4-Methylpyrazolo[3,4-b]pyridin-6-oneStructureAntitumor activity
5-Amino-pyrazolo[3,4-b]pyridin-6-oneStructureNeuroprotective effects

The mechanism underlying the antitumor effects involves the induction of apoptosis in cancer cells. This process is mediated through the activation of caspases and modulation of apoptotic pathways such as p53 and NF-kB signaling. Notably, studies have demonstrated that the compound enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been explored for neuroprotective applications. It is believed to exert protective effects against oxidative stress and neuronal cell death.

Table 2: Summary of Biological Activities

Activity TypeDescription
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveProtects neurons from oxidative stress

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : Research involving MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers.
  • Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced markers of neuronal damage.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]pyridin-6-one Derivatives

Substituent Effects on Physicochemical Properties

The substituents at positions 1, 3, and 4 significantly influence melting points, solubility, and spectral characteristics. Selected examples include:

Compound Name Substituents (Positions) Melting Point (°C) Key IR Peaks (cm⁻¹) Elemental Analysis (C/H/N) Reference
1-Isopropyl-4-methyl derivative (Target) 1: Isopropyl; 4: Methyl Not reported Not reported Not reported -
3-Methyl-1-phenyl-4-(thiophen-2-yl) (4i) 1: Phenyl; 4: Thiophen-2-yl 190–191 1634 (C=O), 1512 C: 66.43%; H: 4.26%; N: 13.67%
3-Methyl-4-phenyl-1-(p-tolyl) (9a) 1: p-Tolyl; 4: Phenyl 188–189 1632 (C=O), 1582 C: 76.17%; H: 5.43%; N: 13.32%
4-(4-Chlorophenyl)-3-methyl-1-phenyl (4b) 1: Phenyl; 4: 4-Chlorophenyl 228–229 1647 (C=O), 1576 C: 69.79%; H: 5.30%; N: 11.63%
4-(4-Fluorophenyl)-3-methyl-1-phenyl (4f) 1: Phenyl; 4: 4-Fluorophenyl 239–240 1632 (C=O), 1514 C: 76.17%; H: 5.43%; N: 13.32%

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4i, 9a) exhibit higher melting points (188–240°C) compared to alkyl-substituted analogs, likely due to enhanced π-π stacking and crystallinity. The target compound’s isopropyl and methyl groups may reduce symmetry, lowering its melting point relative to aryl derivatives.
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in 4b) slightly reduce nitrogen content (11.63% vs. 13.67% in 4i) due to increased molecular weight. The target’s electron-donating isopropyl group may increase basicity at the pyridine nitrogen.
Structural and Crystallographic Insights
  • Planarity and Dihedral Angles: In 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-1-phenyl derivative (), the pyridinone and pyrazole rings are nearly coplanar, forming a rigid core. Substituents like the methoxyphenyl group introduce dihedral angles (57.4°), affecting molecular packing and solubility .
  • Hydrogen Bonding : Intermolecular N–H⋯O hydrogen bonding is common in pyrazolo[3,4-b]pyridin-6-ones, influencing crystal packing and stability . The target’s lack of polar substituents (vs. 4-chlorophenyl or 4-fluorophenyl in 4b/4f) may reduce hydrogen-bonding capacity, impacting solubility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted pyrazoles with ketones or aldehydes. For example, ionic liquids like [bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Catalysts such as FeCl₃·6H₂O (0.2 mmol) are used to accelerate cyclization steps at 80°C . Optimization involves adjusting solvent polarity, temperature (e.g., 80°C for 6–8 hours), and stoichiometric ratios of reagents like ethyl cyanoacetate and aldehydes.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and tautomeric forms. For pyrazolo-pyridinones, characteristic peaks for isopropyl groups appear at δ 1.2–1.5 ppm (doublet) and δ 4.0–4.5 ppm (septet) .
  • IR : Stretching vibrations for carbonyl (C=O) groups are observed at ~1670–1700 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm the pyrazolo-pyridine core .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (see SDS for related pyrazolo-pyridines ). In case of exposure, rinse contaminated skin with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and standardize protocols (e.g., ATP concentration in kinase assays). Cross-reference structural analogs, such as trifluoromethyl-substituted derivatives, which show enhanced enzyme inhibition due to electronic effects .

Q. What design considerations are critical for structure-activity relationship (SAR) studies to improve bioactivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 4 to enhance binding affinity .
  • Side Chain Engineering : Replace isopropyl with bulkier substituents (e.g., cyclopropyl) to probe steric effects on receptor interactions .
  • Tautomerism Analysis : Use computational tools (DFT) to predict dominant tautomeric forms in physiological conditions, as tautomerism affects binding .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Suzuki coupling or nucleophilic substitution. Solvent effects are simulated using PCM (Polarizable Continuum Model). For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazolo-pyridinone core .

Q. What challenges arise in analyzing tautomeric forms of this compound, and how can they be addressed?

  • Methodological Answer : Tautomerism between keto and enol forms complicates spectral interpretation. Use variable-temperature NMR to observe tautomeric equilibria. Deuterium exchange experiments (D₂O) can identify labile protons. X-ray crystallography provides definitive tautomeric assignments .

Q. What strategies enable regioselective functionalization of the pyrazolo-pyridinone core?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Direct nitration at position 5 using HNO₃/H₂SO₄ at 0°C .
  • Cross-Coupling : Suzuki-Miyaura reactions at position 3 require Pd(PPh₃)₄ and arylboronic acids in THF/water (3:1) at 80°C .

Q. How can solubility issues in biological assays be mitigated without compromising activity?

  • Methodological Answer : Prepare water-soluble prodrugs (e.g., phosphate esters) or use co-solvents (DMSO ≤1% v/v). Alternatively, synthesize salts (e.g., hydrochloride) or employ nanoformulations (liposomes) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.